
2-(3-Bromo-4-fluorophenoxy)-2-methylpropanoic acid
説明
2-(3-Bromo-4-fluorophenoxy)-2-methylpropanoic acid is a chemical compound with the CAS Number: 1549588-60-4 . It has a molecular weight of 263.06 . The IUPAC name for this compound is 2-(3-bromo-4-fluorophenoxy)propanoic acid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the preparation of 3-bromo-4-fluorobenzoic acid involves reacting fluorobenzene with acetyl chloride in the presence of an acylation catalyst at a temperature from about 0° to 100° C . The reaction mixture is then reacted with bromine at a temperature from about 50° to 150° C . The resulting bromination product is reacted with a hypochlorite solution at a temperature from about 0° to 100° C .Molecular Structure Analysis
The InChI code for 2-(3-Bromo-4-fluorophenoxy)-2-methylpropanoic acid is 1S/C9H8BrFO3/c1-5(9(12)13)14-6-2-3-8(11)7(10)4-6/h2-5H,1H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 263.06 . It is recommended to be stored at a temperature between 28 C .科学的研究の応用
1. Antiandrogen Properties and Synthesis
2-(3-Bromo-4-fluorophenoxy)-2-methylpropanoic acid has been studied for its potential in the synthesis of antiandrogens. A notable example is its use in the synthesis of nonsteroidal antiandrogen ICI 176334, which has shown effectiveness. The synthesis process involves resolving the compound and determining the absolute configuration of its active enantiomer (Tucker & Chesterson, 1988).
2. Radiopharmaceutical Applications
This compound has also been used in the synthesis of radiopharmaceuticals, particularly as a precursor for fluorophenoxy moiety in potential radiotracers. This application is crucial in imaging techniques such as PET scans, where it aids in the visualization of biological processes at the molecular level (Stoll et al., 2004).
3. Use in Synthesis of HIV-1 Integrase Inhibitors
The compound's derivatives have been synthesized and evaluated for their role as HIV-1 integrase inhibitors. These studies include both enzymatic and antiviral activity evaluations, contributing to the development of new therapies for HIV/AIDS (Vandurm et al., 2009).
4. Involvement in Chemical Synthesis and Structural Studies
It has been involved in various chemical synthesis processes and structural studies. For example, its role in the facile synthesis of halogenated compounds, which are important intermediates in various chemical syntheses, has been explored (Szumigala et al., 2004).
5. Anti-Inflammatory Applications
Derivatives of this compound have shown significant anti-inflammatory activity, making them potential candidates for developing new anti-inflammatory drugs. These studies also include molecular docking experiments to identify potential inhibitors in the arylpropanoic acid class of compounds (Dilber et al., 2008).
特性
IUPAC Name |
2-(3-bromo-4-fluorophenoxy)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO3/c1-10(2,9(13)14)15-6-3-4-8(12)7(11)5-6/h3-5H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWJBORRTCNAJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC(=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




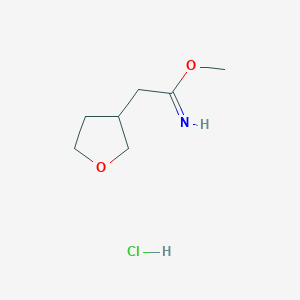

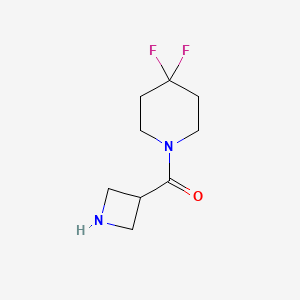

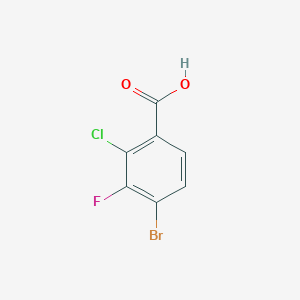


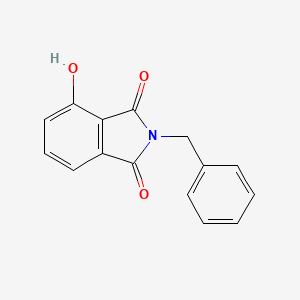
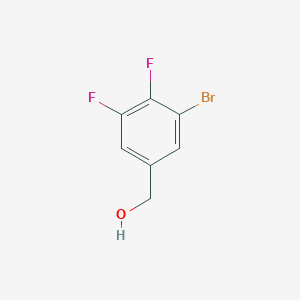
![6-Bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1381650.png)
![6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1381651.png)
![1-[2-(Propan-2-yloxy)phenyl]piperazine dihydrochloride](/img/structure/B1381655.png)
